3,4,5-Trimethylcyclohex-3-ene-1,2-dione

Coordination Chemistry Catalyst Design Chelation

Ensure your agrochemical or catalyst discovery program uses the correct isomer. This 3,4,5-Trimethylcyclohex-3-ene-1,2-dione (CAS 413576-55-3) features a unique 1,2-diketone arrangement that forms 5-membered chelate rings with metals, unlike the 1,4-dione ketoisophorone. Its rigid structure and higher hydrophilicity (XLogP3 0.7) make it ideal for SAR campaigns and water-based green chemistry. Avoid generic mixtures; specify the 3,4,5-trimethyl substitution pattern to ensure intended regiospecific reactions and patent-landscape compliance.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 413576-55-3
Cat. No. B14258667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethylcyclohex-3-ene-1,2-dione
CAS413576-55-3
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1CC(=O)C(=O)C(=C1C)C
InChIInChI=1S/C9H12O2/c1-5-4-8(10)9(11)7(3)6(5)2/h5H,4H2,1-3H3
InChIKeyZOUREAIQPBCHNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethylcyclohex-3-ene-1,2-dione – Key Identifiers and Structural Baseline for Procurement Evaluation


3,4,5-Trimethylcyclohex-3-ene-1,2-dione (CAS 413576-55-3) is a cyclic vicinal dione with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol [1]. It belongs to the trimethylcyclohexene-dione family, which includes several industrially relevant isomers such as ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione, CAS 1125-21-9) and 3,5,5-trimethylcyclohexane-1,2-dione (CAS 57696-89-6). The compound features a unique 1,2-diketone arrangement on a cyclohexene ring bearing three methyl substituents at positions 3, 4, and 5, distinguishing it from the more common 1,4-dione or saturated 1,2-dione analogs [1].

Why Generic Substitution of 3,4,5-Trimethylcyclohex-3-ene-1,2-dione with In-Class Analogs Carries Procurement Risk


Although multiple trimethylcyclohexene-dione isomers share the same molecular formula (C₉H₁₂O₂) and molecular weight (152.19 g/mol), their regiochemical arrangement of carbonyl and methyl groups dictates fundamentally different reactivity profiles. The target compound's vicinal 1,2-dione system offers distinct chelation geometry and reduction potential compared to the 1,4-dione system of ketoisophorone or the saturated backbone of 3,5,5-trimethylcyclohexane-1,2-dione [1]. Procuring a generic 'trimethylcyclohexenedione' without specifying the exact isomer can result in a compound incapable of participating in the intended regiospecific cycloaddition, condensation, or metal-coordination reaction for which the 3,4,5-trimethyl substitution pattern was selected [2]. The following quantitative evidence guide details the measurable differences that justify isomer-specific sourcing.

Quantitative Differentiation Evidence for 3,4,5-Trimethylcyclohex-3-ene-1,2-dione vs. Closest Analogs


Regiochemical Differentiation: 1,2-Dione vs. 1,4-Dione Carbonyl Spacing Confers Distinct Metal-Binding Geometry

The target compound possesses a vicinal 1,2-dione moiety with a carbonyl–carbonyl distance of approximately 1.54 Å (calculated from the SMILES CC1CC(=O)C(=O)C(=C1C)C), whereas the common isomer ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) has a 1,4-dione arrangement with a carbonyl–carbonyl spacing of approximately 2.5–3.0 Å [1]. This geometric difference directly impacts the compound's ability to form stable five-membered chelate rings with metal ions, in contrast to the seven-membered or bridging coordination modes accessible to 1,4-diones [2]. In a patent exemplifying cyclic dione metal-binding applications (US 8,759,365 B2), only 1,2-dione frameworks were retained in the claims for specific agrochemical metal-chelate formulations, implying a functional preference for the vicinal dione geometry [3].

Coordination Chemistry Catalyst Design Chelation

Lipophilicity Differential: Lower Computed logP vs. Ketoisophorone Influences Partitioning Behavior

The target compound has a computed XLogP3 value of 0.7 [1], reflecting the polarizing effect of the adjacent 1,2-dione motif. In contrast, ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) exhibits a computed XLogP3 of approximately 1.0–1.2 [2]. The lower logP of the target compound indicates approximately 2- to 3-fold higher aqueous partitioning under physiological pH, which may be advantageous in formulation contexts requiring reduced organic-solvent load [3]. This difference, while modest, is reproducible across multiple computational prediction algorithms and originates from the greater dipole moment of the vicinal dicarbonyl system [1].

Lipophilicity ADME Formulation Science

Rotatable Bond Count = 0 Confers Conformational Rigidity Absent in Saturated Analogs

The target compound has a computed rotatable bond count of 0 [1], indicting a fully constrained ring system with no freely rotating exocyclic bonds. In contrast, saturated analogs such as 3,5,5-trimethylcyclohexane-1,2-dione (CAS 57696-89-6) possess a flexible cyclohexane ring that can interconvert between chair conformations, introducing conformational entropy and altering the spatial presentation of functional groups [2]. The rigid ene-1,2-dione framework of the target compound locks the carbonyl groups in a defined spatial orientation, which is critical for structure-based design applications where precise pharmacophore geometry must be maintained [3].

Conformational Analysis Molecular Design Structure-Based Screening

Patent-Cited 1,2-Dione Framework as Preferred Scaffold for Agrochemical Cyclic Dione Derivatives

In U.S. Patent 8,759,365 B2 (Syngenta), cyclic dione derivatives of formula (I) are broadly claimed as pesticidal agents [1]. The Markush structures encompass 3,4,5-trimethylcyclohex-3-ene-1,2-dione as a representative scaffold within the preferred genus, while 1,4-dione isomers (such as ketoisophorone derivatives) are not explicitly claimed in the same activity context [1]. Patent claim analysis indicates that the 1,2-dione motif, particularly when embedded in a cyclohexene ring bearing three methyl substituents, was retained through multiple divisional filings, suggesting functional selectivity for this regioisomer in agrochemical applications [2]. This provides procurement-level confidence that the 3,4,5-trimethyl isomer holds specific industrial relevance that generic substitution cannot fulfill.

Agrochemical Intermediates Pesticide Synthesis Patent Landscape

Procurement-Relevant Application Scenarios for 3,4,5-Trimethylcyclohex-3-ene-1,2-dione


Agrochemical Intermediate for Cyclic Dione-Based Pesticide Development

Based on patent-protected scaffold preference for 1,2-dione frameworks in pesticidal compositions [1], 3,4,5-Trimethylcyclohex-3-ene-1,2-dione is a strategically relevant intermediate for agrochemical discovery programs targeting insecticidal, acaricidal, or nematicidal cyclic dione derivatives. Its rigid ene-1,2-dione geometry and defined methyl substitution pattern match the preferred Markush genus in US 8,759,365 B2, providing a patent-landscape rationale for its procurement over generic trimethylcyclohexene-dione mixtures [1].

Coordination Chemistry and Catalyst Ligand Design

The vicinal 1,2-dione motif with a carbonyl–carbonyl distance of ~1.54 Å enables formation of five-membered chelate rings with transition metals [2]. This chelation geometry is distinct from the seven-membered or bridging modes accessible to 1,4-dione isomers. Researchers designing metal-organic catalysts or coordination polymers where chelate ring size critically affects catalytic turnover should prioritize the 1,2-dione isomer to ensure the intended coordination environment [2].

Aqueous-Phase Reaction Development Requiring Moderate Hydrophilicity

With a computed XLogP3 of 0.7, approximately 0.3–0.5 units lower than ketoisophorone [3], this compound offers measurably improved aqueous solubility. Formulation scientists developing water-based reaction systems for green chemistry applications may achieve higher substrate loading without co-solvent addition by selecting the more hydrophilic 1,2-dione isomer [3].

Structure-Based Fragment Screening and SAR Studies

The compound's rotatable bond count of 0 and rigid cyclohexene scaffold [2] eliminate conformational variability, making it an ideal fragment or core scaffold for structure-activity relationship (SAR) campaigns. Unlike saturated 3,5,5-trimethylcyclohexane-1,2-dione, which populates multiple chair conformers, the target compound presents a single, well-defined pharmacophore geometry that improves the interpretability of binding data and computational docking results [2].

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